

In-Depth Technical Guide: The Discovery and Development of SYL930 (IMMH001)

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Compound of Interest

Compound Name: IMMH001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of SYL930 (also known as **IMMH001**), a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's journey from a promising candidate to a potential therapeutic agent for autoimmune diseases.

Introduction

SYL930 is a novel, orally bioavailable small molecule that acts as a selective agonist of the S1P1 receptor.^{[1][2]} S1P1 is a G protein-coupled receptor that plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs into the peripheral circulation.^[3] ^[4] By selectively targeting S1P1, SYL930 modulates the immune system by sequestering lymphocytes in lymph nodes, thereby preventing their migration to sites of inflammation. This mechanism of action has shown therapeutic potential in a range of autoimmune disorders.^{[2][3]}

The development of SYL930 was driven by the need for S1P1 agonists with improved selectivity and safety profiles compared to earlier generations of S1P receptor modulators, such as fingolimod (FTY720).^[3] While effective, non-selective S1P receptor modulation can lead to off-target effects, most notably bradycardia, which is associated with the activation of the S1P3 receptor.^[3] SYL930 was designed to preferentially activate S1P1, thus minimizing the risk of such cardiovascular side effects.^[3]

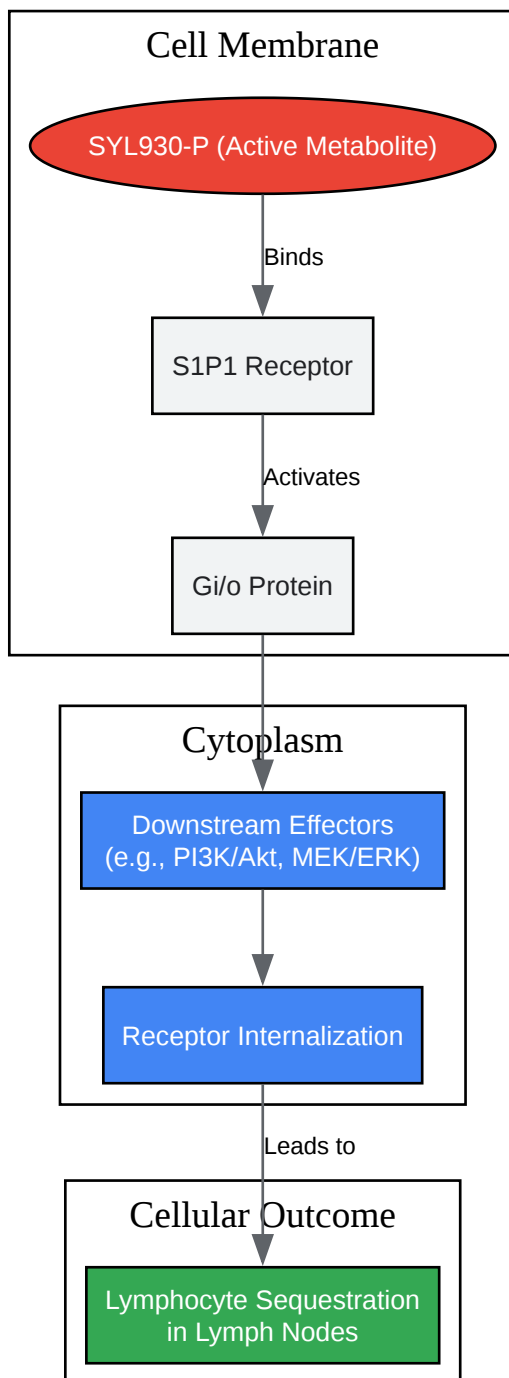
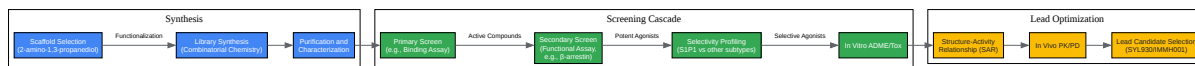
Preclinical studies have demonstrated the efficacy of SYL930 in animal models of autoimmune encephalitis, psoriasis, and rheumatoid arthritis.[2][3][5] The compound has also progressed to Phase I clinical trials for the treatment of rheumatoid arthritis in China.[2][6]

Discovery and Synthesis

The discovery of SYL930 stemmed from a focused drug discovery program aimed at identifying selective S1P1 receptor agonists. The core chemical scaffold of SYL930 is based on a 2-substituted-2-amino-1,3-propanediol structure, a versatile platform for the synthesis of various functionalized molecules.[7][8]

Synthesis and Screening Workflow

The general workflow for the discovery of SYL930 likely involved the following key steps:



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